3-O-Benzyl Estetrol 17-Acetate

Vue d'ensemble

Description

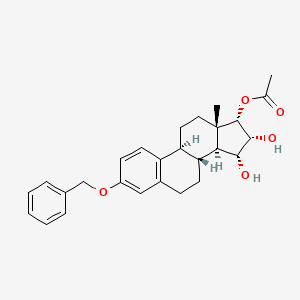

3-O-Benzyl Estetrol 17-Acetate is a synthetic derivative of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. This compound is characterized by the presence of a benzyl group at the 3-O position and an acetate group at the 17-O position. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 3-O-Benzyl Estetrol 17-Acetate typically involves the protection of estetrol through benzylation and acetylation reactions. The synthetic route generally includes the following steps:

Benzylation: Estetrol is reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group at the 3-O position.

Analyse Des Réactions Chimiques

3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-O-Benzyl Estetrol 17-Acetate has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: The compound is studied for its estrogenic activity and its potential effects on various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraception.

Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .

Mécanisme D'action

The mechanism of action of 3-O-Benzyl Estetrol 17-Acetate involves its interaction with estrogen receptors. It binds to estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β) with a preference for ER-α. This binding leads to the activation of estrogen-responsive genes and subsequent physiological effects. The compound exhibits tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while demonstrating negative estrogenic activity on breast tissue .

Comparaison Avec Des Composés Similaires

3-O-Benzyl Estetrol 17-Acetate can be compared with other similar compounds such as:

Estetrol: The parent compound, which is a natural estrogen produced during pregnancy.

15,16-Deshydroxy this compound: A derivative lacking hydroxyl groups at the 15 and 16 positions.

3-O-Benzyl Estrone: Another benzylated estrogen derivative with different biological properties

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Activité Biologique

3-O-Benzyl Estetrol 17-Acetate is a synthetic derivative of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. This compound exhibits significant biological activity primarily through its interactions with estrogen receptors, particularly estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β). Understanding its biological activity is crucial for evaluating its potential therapeutic applications in areas such as hormone replacement therapy and contraception.

Target of Action

The primary targets for this compound are the estrogen receptors, specifically ER-α and ER-β. The binding of this compound to these receptors triggers a cascade of intracellular events that influence gene expression and cellular function.

Mode of Action

As a synthetic analogue of estetrol, this compound mimics the action of natural estrogens, activating estrogenic responses in target tissues. Its binding to estrogen receptors leads to conformational changes that facilitate interactions with coactivators or corepressors, modulating gene transcription.

Biochemical Pathways

The interaction of this compound with estrogen receptors activates several key biochemical pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for cell proliferation and differentiation.

- Phosphatidylinositol-3 Kinase (PI3K) Pathway : This pathway plays a significant role in cell survival and metabolism.

This compound exhibits distinct biochemical properties that enhance its biological activity:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its long-term bioactivity.

- Gene Expression Modulation : The compound influences the expression of genes involved in cell cycle regulation and apoptosis, demonstrating its potential impact on cellular processes.

Cellular Effects

The effects of this compound on cellular processes include:

- Cell Signaling Modulation : It alters signaling pathways that govern cell growth and survival.

- Gene Expression Changes : The compound can upregulate or downregulate specific genes depending on the cellular context, impacting various physiological processes.

Research Applications

This compound has several applications in scientific research:

- Analytical Chemistry : Used as a reference standard for method development and validation.

- Biological Studies : Investigated for its estrogenic activity and effects on various biological systems.

- Medical Research : Explored for potential therapeutic applications in hormone replacement therapy and contraception.

Case Studies and Research Findings

Research has demonstrated the safety and tolerability of compounds related to estetrol. For instance, a study evaluating the tolerability of estetrol/drospirenone combined oral contraceptives found that adverse events were generally mild or moderate, with bleeding complaints being the most common . These findings suggest that compounds like this compound may have favorable profiles for clinical use.

Data Table: Comparison of Biological Activities

| Compound | Target Receptors | Key Effects | Applications |

|---|---|---|---|

| This compound | ER-α, ER-β | Cell proliferation, apoptosis modulation | Hormone replacement therapy, contraception |

| Estetrol | ER-α | Endometrial protection | Contraceptive formulations |

| Estradiol | ER-α, ER-β | Vasomotor symptom relief | Menopausal symptom management |

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPMZOEOOUEIG-LHQKFFONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747112 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-24-8 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.